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Compound of Interest

Compound Name: A12-Iso5-4DC19

Cat. No.: B12396292 Get Quote

Disclaimer: The initial query for "A12-Iso5-4DC19" did not yield specific results. Based on the

available data, this guide focuses on Cixutumumab (IMC-A12), a compound with a shared

identifier ("A12") and substantial preliminary research. It is presumed that "A12-Iso5-4DC19"

may be an internal, less common, or erroneous designation for Cixutumumab.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy,

mechanism of action, and experimental protocols for Cixutumumab (IMC-A12), a fully human

IgG1 monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R).

Core Mechanism of Action
Cixutumumab functions by selectively binding to the membrane-bound insulin-like growth

factor-1 receptor (IGF-1R).[1] This action prevents the binding of its ligands, IGF-1 and IGF-2,

thereby inhibiting the activation of the PI3K/AKT and MAPK signaling pathways.[1][2][3][4] The

downregulation of these pathways can lead to the induction of apoptosis in cancer cells and a

reduction in cellular proliferation. The IGF-1R signaling cascade is a critical pathway in

tumorigenesis and metastasis, and its overexpression is common in many cancer cell types.

Signaling Pathway
The binding of IGF-1 to IGF-1R initiates a conformational change and autophosphorylation of

the receptor. This leads to the recruitment and phosphorylation of intracellular substrate
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proteins, primarily insulin receptor substrate (IRS) and Shc. These adaptor proteins then

activate two major downstream signaling pathways:

PI3K/Akt Pathway: This pathway is crucial for cell survival and resistance to apoptosis.

MAPK Pathway: This pathway is primarily involved in cell proliferation.

Cixutumumab's blockade of IGF-1R inhibits the activation of both of these critical pathways.
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Caption: Cixutumumab (IMC-A12) Mechanism of Action on the IGF-1R Signaling Pathway.
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Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize the quantitative data from various studies on Cixutumumab

(IMC-A12).

Table 1: Preclinical In Vitro Efficacy
Cell Line Cancer Type Metric Value Reference

CHLA-9 Ewing's Sarcoma IC50 49.31 nM

TC-71 Ewing's Sarcoma IC50 0.66 nM

Rh41
Rhabdomyosarc

oma
IC50 0.04 nM

MCF-7/Her18 Breast Cancer EC50 5.2 ± 1.9 nM

Table 2: Phase I Clinical Trial in Advanced Solid Tumors
Parameter Value Reference

Patient Population
40 patients with advanced

solid tumors

Dosing Regimens
Weekly (3-15 mg/kg) or Every

2 Weeks (6-15 mg/kg)

Maximum Tolerated Dose Not identified

Recommended Phase II Dose 10 mg/kg every 2 weeks

Pharmacokinetics (t1/2) ~1 week (4.58-9.33 days)

Overall Stable Disease Rate 25%

Table 3: Phase II Clinical Trial in Advanced
Hepatocellular Carcinoma (HCC)
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Parameter Value Reference

Patient Population
24 evaluable patients with

advanced HCC

Dosing Regimen 6 mg/kg weekly

Objective Response Rate

(RECIST)
0%

4-Month Progression-Free

Survival (PFS)
30% (95% CI 13-48)

Median Overall Survival (OS) 8 months (95% CI 5.8-14)

Grade 3/4 Hyperglycemia 46%

Table 4: Phase I Clinical Trial in Combination with
Sorafenib in Advanced HCC

Parameter Value Reference

Patient Population
21 patients with advanced

HCC

Maximum Tolerated Dose of

Cixutumumab

4 mg/kg IV weekly (with

standard-dose sorafenib)

Evaluable Patients with Stable

Disease
81% (of 16 evaluable patients)

Median Progression-Free

Survival (PFS)
6.0 months

Median Overall Survival (OS) 10.5 months

Experimental Protocols
General Clinical Trial Protocol (Phase I, Advanced Solid
Tumors)
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A multi-center, open-label, dose-escalation study design was employed. Patients with

advanced solid tumors who were refractory to standard therapy were enrolled. Cixutumumab

was administered intravenously. Two dosing schedules were evaluated: weekly and every two

weeks. The primary objectives were to determine the maximum tolerated dose, safety, and

pharmacokinetic profile. Efficacy was a secondary endpoint, evaluated by tumor response

according to RECIST criteria.
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Evaluation Outcome
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Caption: General Workflow for a Phase I Dose-Escalation Clinical Trial of Cixutumumab.

In Vitro Cell Viability Assay Protocol
Cancer cell lines were seeded in appropriate culture plates. Cells were treated with varying

concentrations of Cixutumumab (e.g., 0.01-100 nM) for a specified duration (e.g., 96 hours).

Cell viability was assessed using a standard method, such as an MTS or MTT assay. The half-

maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model Protocol
Immunocompromised mice (e.g., SCID mice) were subcutaneously or orthotopically implanted

with human tumor cells. Once tumors reached a palpable size, mice were randomized into

treatment and control groups. Cixutumumab was administered via a specified route (e.g.,

intraperitoneal injection) and schedule (e.g., twice weekly). Tumor volume was measured
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regularly. At the end of the study, tumors were excised and weighed. Efficacy was determined

by comparing tumor growth inhibition in the treatment group to the control group.

Conclusion
Preliminary studies of Cixutumumab (IMC-A12) have demonstrated its mechanism of action as

a potent inhibitor of the IGF-1R signaling pathway. While preclinical studies showed promise in

various cancer cell lines and xenograft models, clinical trial results in unselected patient

populations have been modest. The safety and pharmacokinetic profiles of Cixutumumab are

generally favorable. Future research may focus on identifying predictive biomarkers to select

patient populations most likely to respond to IGF-1R inhibition or on exploring combination

therapies to overcome resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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